molecular formula C7H10O2 B12983584 2-(Ethynyloxy)oxane CAS No. 73229-27-3

2-(Ethynyloxy)oxane

Cat. No.: B12983584
CAS No.: 73229-27-3
M. Wt: 126.15 g/mol
InChI Key: QEBUDLNSQNWKFW-UHFFFAOYSA-N
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Description

2-(Ethynyloxy)oxane is an organic compound with the molecular formula C7H10O2 and a molar mass of 126.16 g/mol . It is supplied with a high purity of 97% for research and development applications . This compound features a tetrahydropyran (THP) ring, a saturated six-membered ring containing five carbon atoms and one oxygen atom . The tetrahydropyran scaffold is a significant structural motif found in numerous natural products and synthetic molecules with therapeutic potential . In synthetic chemistry, the THP group is often utilized as a protecting group for alcohols. The compound's molecular structure, which includes an ethynyloxy moiety attached to the oxane ring, may make it a valuable building block (synthon) for the synthesis of more complex molecular architectures. Researchers may explore its applications in developing pharmaceuticals, agrochemicals, and other fine chemicals. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73229-27-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethynoxyoxane

InChI

InChI=1S/C7H10O2/c1-2-8-7-5-3-4-6-9-7/h1,7H,3-6H2

InChI Key

QEBUDLNSQNWKFW-UHFFFAOYSA-N

Canonical SMILES

C#COC1CCCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Ethynyloxy Oxane and Analogues

Retrosynthetic Analysis of the 2-(Ethynyloxy)oxane Scaffold

A retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent disconnection is at the C-O bond of the ether linkage. This bond can be conceptually cleaved in two ways: breaking the bond between the oxane ring oxygen and the ethynyl (B1212043) group, or breaking the bond between the oxane ring carbon and the oxygen.

The first and more common disconnection points to a precursor anomeric alcohol or a related derivative on the oxane ring and an activated ethynyl species. This approach leverages the well-established chemistry of ethers. A second, less conventional disconnection involves an oxonium ion intermediate and an ethynyloxy anion, though this is generally less practical in a synthetic sense.

Alternatively, the oxane ring itself can be the target of retrosynthetic disconnection. This would involve breaking one or more C-C or C-O bonds within the ring, leading to acyclic precursors that already contain the ethynyloxy moiety. Such an approach would then require a cyclization step to form the final oxane ring.

Alkynylation Strategies for Oxane Ring Systems

The introduction of an ethynyloxy group onto a pre-formed oxane ring is a primary strategy for the synthesis of this compound. This can be achieved through either direct C-O bond formation with an alkyne or through substitution reactions.

C-O Bond Formation with Alkynes

The direct formation of a C-O bond between an alcohol on the oxane ring and an alkyne is a powerful method for creating alkynyl ethers. While ynol ethers have historically been considered unstable, modern synthetic methods have enabled their formation and use in a variety of transformations. nih.gov Research has shown that ynol ethers can be formed in situ from stable precursors and engage in useful carbon-carbon bond-forming processes. nih.gov

One potential approach involves the coupling of a 2-hydroxyoxane derivative with a terminal alkyne. This transformation often requires the activation of the alkyne, for example, through the formation of a metal acetylide. wikipedia.org The reaction of these acetylides with an appropriate electrophile at the 2-position of the oxane ring could lead to the desired product.

Precursor 1Precursor 2General Reaction TypeKey Considerations
2-Hydroxyoxane derivativeActivated terminal alkyneNucleophilic addition/couplingBase selection, metal catalyst, leaving group on alkyne
Oxane with a good leaving group at C2Metal ethynoxideWilliamson Ether Synthesis variationStability of the ethynoxide, reaction conditions

Substitution Reactions for Ethynyloxy Group Introduction

Nucleophilic substitution reactions offer a versatile pathway for introducing the ethynyloxy group. masterorganicchemistry.comslideshare.net In this scenario, an oxane ring bearing a good leaving group at the 2-position (e.g., a halide or a sulfonate) would serve as the electrophile. masterorganicchemistry.com The nucleophile would be an ethynoxide anion, which can be generated by deprotonating a terminal alkyne with a strong base.

The success of this approach hinges on the principles of SN1 or SN2 reactions. youtube.com For a primary or secondary carbon at the 2-position of the oxane, an SN2 mechanism would be expected, involving backside attack by the nucleophile. uky.edu This would lead to an inversion of stereochemistry at the anomeric center if it is chiral. The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions.

ElectrophileNucleophileReaction TypeProduct
2-BromooxaneSodium ethynoxideSN2This compound
2-TriflyloxyoxaneLithium ethynoxideSN2This compound

Oxane Ring Formation with Ethynyloxy Functionality

An alternative synthetic strategy involves constructing the oxane ring from an acyclic precursor that already contains the ethynyloxy group. This approach is advantageous when the starting materials for the acyclic precursor are more readily available or when this route offers better control over stereochemistry.

Cyclization Reactions

Intramolecular cyclization is a common and powerful method for the formation of cyclic ethers like oxanes. In the context of this compound synthesis, an acyclic precursor with a terminal hydroxyl group and an appropriately positioned ethynyloxy moiety could be induced to cyclize.

For example, a 5-hydroxy-alkene bearing an ethynyloxy group at the appropriate position could undergo an intramolecular Williamson ether synthesis. This would involve deprotonation of the terminal alcohol to form an alkoxide, which would then attack an electrophilic carbon within the same molecule to close the ring.

Another possibility is an acid-catalyzed intramolecular hydroalkoxylation of an alkene. An acyclic precursor with a suitably located double bond and an alcohol function, along with the ethynyloxy group, could cyclize in the presence of an acid catalyst to form the oxane ring.

Acyclic PrecursorReaction TypeKey Reagents
Acyclic halo-alcohol with ethynyloxy groupIntramolecular Williamson Ether SynthesisStrong base (e.g., NaH)
Acyclic unsaturated alcohol with ethynyloxy groupIntramolecular HydroalkoxylationAcid catalyst (e.g., PTSA) or metal catalyst (e.g., Au, Pt)

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including ethers. To apply RCM to the synthesis of this compound, an acyclic diene precursor containing the ethynyloxy group would be required.

The diene would need to be designed such that upon metathesis, a six-membered ring is formed. The ethynyloxy group would need to be positioned on one of the alkene partners. The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts. The resulting unsaturated oxane could then be hydrogenated to afford the final saturated this compound.

Acyclic PrecursorCatalystIntermediate ProductFinal Product
Diene with ethynyloxy groupGrubbs or Hoveyda-Grubbs catalystDihydro-2H-pyran derivativeThis compound (after hydrogenation)

Catalytic Systems in the Synthesis of Ethynyloxy-Substituted Heterocycles

The formation of the ethynyloxy linkage to a heterocyclic core like oxane can be achieved through various catalytic methods. These systems are designed to efficiently construct the C-O bond between the sp-hybridized carbon of the alkyne and the oxygen atom attached to the heterocycle, a transformation that can be challenging due to the unique electronic nature of alkynes.

Transition metal catalysis is a cornerstone for the synthesis of alkynyl ethers and related structures. nih.gov Palladium and copper complexes are particularly prominent in facilitating the coupling of alkynes with alcohols or their derivatives.

Copper-Catalyzed C-O Coupling: Copper catalysts are widely employed for the synthesis of ynol ethers. acs.orgacs.org One potential pathway to this compound involves the coupling of a 2-halooxane derivative with a terminal alkyne in the presence of a copper catalyst. A more common approach for ynol ether synthesis involves the reaction of 1,1-dibromo-1-alkenes with alcohols or phenols, which proceeds through a copper-catalyzed cross-coupling followed by elimination. acs.orgucl.ac.uk For the synthesis of this compound, this could be adapted by using a suitable precursor that generates the ethynyloxy fragment in situ. Another direct method is the copper-catalyzed C-H activation of terminal alkynes followed by coupling with an alcohol, often requiring an oxidant. nih.gov

Palladium-Catalyzed C-O Coupling: Palladium-catalyzed reactions are powerful tools for forming C-C and C-O bonds. rsc.orgacs.orgmdpi.com The Sonogashira coupling, which typically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has been adapted for C-O bond formation, although this is less common. mdpi.com A more relevant palladium-catalyzed approach would be the coupling of a 2-alkoxyoxane derivative, such as one derived from 2-hydroxyoxane, with an activated alkyne. For instance, palladium catalysts can facilitate the cross-coupling of terminal alkynes with arylboronic acids or other organometallic reagents to produce substituted alkynes, which can be precursors to more complex analogues. nih.gov

The table below summarizes representative transition metal-catalyzed reactions applicable to the synthesis of alkynyl ethers and their precursors.

Catalyst SystemReactantsProduct TypeKey Features
Copper(I) salts1,1-Dibromo-1-alkenes, PhenolsYnol ethersModular synthesis, outcome controlled by reaction conditions. acs.org
Pd(OAc)₂ / Ag₂OTerminal alkynes, Arylboronic acidsInternal alkynesLigand-free, aerobic conditions, high turnover numbers. nih.gov
Copper(I) iodideTerminal alkynes, Bromoalkynes, Azides5-Alkynyl-1,2,3-triazolesTandem CuAAC/alkynylation, high regioselectivity. researchgate.net
Pd catalystTerminal alkynes, Alkylzinc reagentsSubstituted alkynesAerobic oxidative coupling at room temperature. acs.org

Organocatalysis offers a metal-free alternative for synthesis, often providing advantages in terms of cost, toxicity, and sustainability. organic-chemistry.orgnih.govresearchgate.net While the direct organocatalytic formation of an alkynyl ether bond is not as established as metal-catalyzed routes, organocatalysts can be pivotal in the synthesis of the oxane precursor.

The formation of 2-alkoxyoxanes is frequently accomplished by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran. organic-chemistry.org Organocatalysts, such as thiourea (B124793) derivatives or Brønsted acids, can effectively catalyze this transformation under mild conditions. For the synthesis of this compound, a hypothetical route could involve the use of an ethynol (B13828445) equivalent under organocatalytic conditions, though the instability of ethynol itself presents a significant challenge.

More practically, organocatalysis can be applied to synthesize the alkyne component. For example, sulfenate anions, generated in situ from stable precursors, can catalyze the coupling of benzaldehydes and benzyl (B1604629) chlorides to yield alkynes, avoiding the use of transition metals. organic-chemistry.orgnih.gov These alkynes can then be incorporated into the final structure.

Catalyst TypeReactionRelevance to SynthesisKey Features
Thiourea derivativesTetrahydropyranylation of alcoholsForms the 2-alkoxyoxane coreMild conditions, applicable to acid-sensitive substrates. organic-chemistry.org
Sulfenate anionsCoupling of aldehydes and benzyl chloridesSynthesis of the alkyne moietyMetal-free alkyne synthesis from non-alkyne precursors. organic-chemistry.org
Brønsted acidsIntramolecular oxa-Michael additionAsymmetric synthesis of substituted oxanesAccess to chiral oxane building blocks. whiterose.ac.uk

Stereoselective Synthesis of this compound

The C2 carbon of the this compound molecule is a stereocenter. Therefore, its synthesis without stereochemical control results in a racemic mixture of diastereomers if the molecule contains other chiral centers. Stereoselective synthesis is crucial for producing enantiomerically pure compounds.

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. wikipedia.orgscielo.org.mxsigmaaldrich.comnumberanalytics.com

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor of the oxane ring or the ethynyloxy side chain. For example, a chiral alcohol could be used to form a diastereomeric mixture of 2-alkoxyoxanes. While the THP group itself has been explored as a chiral auxiliary, this application is not widespread. total-synthesis.com A more robust strategy involves using well-established auxiliaries, such as Evans oxazolidinones or sulfur-based auxiliaries, to direct the stereoselective formation of a substituted oxane ring. scielo.org.mxnih.gov This chiral-rich oxane could then be converted into the target molecule.

Chiral Auxiliary TypeApplicationStereochemical Control
Evans OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsHigh diastereoselectivity in C-C bond formation. wikipedia.org
Sulfur-based AuxiliariesMichael additions, aldol reactionsExcellent stereocontrol and easy removal. scielo.org.mx
OxazinanonesEnolate alkylations, aldol reactionsHigh stereoselectivity, often superior to oxazolidinones. nih.gov

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

For the synthesis of this compound, asymmetric catalysis could be applied to the formation of the oxane ring. For instance, the intramolecular oxa-Michael reaction to form substituted tetrahydropyrans can be rendered enantioselective using chiral phosphoric acids or other organocatalysts. whiterose.ac.uk Similarly, catalytic asymmetric cycloaddition reactions can produce chiral 8-oxabicyclo[3.2.1]octane frameworks, which are versatile precursors to substituted oxanes. nih.gov

Another key step for asymmetric catalysis is the addition of the nucleophile to an activated dihydropyran ring. Chiral catalysts, including metal complexes and organocatalysts, can differentiate between the two enantiotopic faces of the intermediate oxocarbenium ion, leading to an enantiomerically enriched 2-substituted oxane.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.comacs.org These principles can be applied to the synthesis of this compound to enhance sustainability.

Alternative Solvents and Solvent-Free Conditions: The Williamson ether synthesis, a classic method for forming ethers, often uses volatile and hazardous organic solvents. numberanalytics.com Green alternatives include performing reactions in water, ionic liquids, or deep eutectic solvents. numberanalytics.com Even more desirable are solvent-free reactions, which can be facilitated by grinding reactants together or by using microwave irradiation. researchgate.nettsijournals.comcmu.edumdpi.com For instance, the tetrahydropyranylation of alcohols has been efficiently carried out under solvent-free conditions using solid-supported catalysts. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. tsijournals.comrroij.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by minimizing side reactions. tsijournals.comfoliamedica.bg This technique is well-suited for reactions like the formation of tetrahydropyranyl ethers. acs.org Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates.

Catalyst Recyclability: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key green chemistry principle. alfa-chemistry.com For the synthesis of oxane derivatives, solid-supported acid catalysts like silica-supported perchloric acid or zeolites offer a recyclable alternative to homogeneous acid catalysts. organic-chemistry.org

The following table highlights green approaches applicable to ether synthesis.

Green ApproachTechnique/MethodAdvantages
Sustainable CatalysisHeterogeneous catalysts (e.g., zeolites)Easy separation, reusability, reduced waste. organic-chemistry.org
Alternative EnergyMicrowave irradiationRapid heating, shorter reaction times, higher yields. tsijournals.comrroij.com
Greener SolventsWater, ionic liquidsReduced toxicity and environmental impact. numberanalytics.com
Solvent-Free SynthesisGrinding, solid-state reactionsEliminates solvent waste, simplifies workup, lowers costs. researchgate.netcmu.edu

Green Chemistry Approaches in this compound Synthesis

Solvent-Free Reactions

Solvent-free synthesis offers a significant advantage by reducing volatile organic compound (VOC) emissions, simplifying work-up procedures, and often leading to shorter reaction times and higher yields. A variety of catalysts have been shown to be effective for the tetrahydropyranylation of alcohols under these conditions.

While the direct solvent-free synthesis of this compound is not extensively detailed in the literature, the tetrahydropyranylation of propargyl alcohol, a closely related alkynyl alcohol, serves as an excellent model. Catalysts such as bismuth triflate, silica-supported perchloric acid, and zeolite H-beta have been successfully employed for the protection of various alcohols, including those with alkyne functionalities. organic-chemistry.org For instance, a simple and convenient protocol involves the use of a catalytic amount of silica-supported perchloric acid under solvent-free conditions. organic-chemistry.org Another efficient method utilizes bismuth triflate, a relatively non-toxic catalyst that is insensitive to air and small amounts of moisture. organic-chemistry.org

These reactions are typically carried out by mixing the alcohol, an excess of DHP, and a catalytic amount of the chosen acid catalyst at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst can often be removed by simple filtration, and the excess DHP can be evaporated, leaving the crude product which can be further purified by distillation or chromatography if necessary.

Table 1: Catalysts for Solvent-Free Tetrahydropyranylation of Alcohols

Catalyst Key Features Reference
Bismuth Triflate Insensitive to air and moisture, relatively non-toxic. organic-chemistry.org
Silica-supported Perchloric Acid Simple, convenient, and reusable catalyst. organic-chemistry.org
Zeolite H-beta Recyclable, mild conditions, short reaction times. organic-chemistry.org
Mesoporous Phenolsulfonic Acid Formaldehyde Resins High yields at ambient temperature in a short time. researchgate.net
Fe3O4 supported silica (B1680970) sulphuric acid nanoparticles Heterogeneous magnetic nanocatalyst, fast reaction. researchgate.net

Aqueous Medium Synthesis

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and environmentally benign nature. Historically, tetrahydropyranylation reactions were performed in anhydrous aprotic solvents due to concerns about lower yields and longer reaction times in the presence of water. researchgate.net However, recent studies have demonstrated that water can act as both a solvent and a catalyst for this transformation at elevated temperatures. researchgate.net

The reaction is believed to proceed through the formation of 2-hydroxytetrahydropyran (B1345630) from the reaction of DHP with water. Subsequent protonation of the hydroxyl group and elimination of water generates an oxocarbenium ion, which then reacts with the alcohol to form the THP ether. researchgate.net This process has been shown to be effective for a wide range of alcohols.

Interestingly, the tetrahydropyranylation of alcohols in an aqueous medium can be performed over a wide pH range, from 2 to 6.5. researchgate.net The reaction is more facile at lower pH. researchgate.net In some cases, the use of a phase-transfer catalyst or a surfactant can be beneficial. An efficient and user-friendly procedure for the deprotection of THP ethers using N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water has also been developed, highlighting the utility of aqueous media for both formation and cleavage of this protecting group. organic-chemistry.org

Table 2: pH Influence on Aqueous Tetrahydropyranylation

pH of Solution Time (h) Conversion (%)
7.5 15 10
6.5 15 72
5.5 10 > 95
4.5 7 > 95
3.5 4.5 > 95
2 1 > 95

Data based on the tetrahydropyranylation of a model alcohol in an aqueous buffer solution. researchgate.net

Deep Eutectic Solvents in Related Ether Synthesis

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts for a variety of organic transformations. nih.govbohrium.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or a carboxylic acid), which form a eutectic with a melting point much lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and inexpensive. bohrium.com

Acidic natural deep eutectic solvents (NADESs) have been successfully employed as reaction media and promoters for the tetrahydropyranylation of alcohols under mild conditions. bohrium.com For example, a mixture of choline chloride and malonic acid can effectively catalyze the reaction of various alcohols with DHP at 50 °C in the absence of any additional catalyst. bohrium.com This approach has been shown to be applicable to primary, secondary, and tertiary alcohols with high chemoselectivity. bohrium.com The DES can often be recycled and reused, further enhancing the sustainability of the process. bohrium.com

While the direct application of DESs for the synthesis of this compound has not been explicitly reported, the successful tetrahydropyranylation of other alcohols suggests that this methodology could be readily adapted. The ability of some DESs to act as both solvent and catalyst simplifies the reaction setup and work-up. bohrium.commdpi.com Furthermore, copper-based ternary deep eutectic solvents have been utilized for homo- and cross-coupling reactions of terminal alkynes, indicating the compatibility of DESs with alkyne functionalities. rsc.org

Table 3: Examples of Deep Eutectic Solvents in Organic Synthesis

DES Composition Application Key Advantages Reference
Choline chloride / Urea Paal-Knorr synthesis of pyrroles and furans Inexpensive, non-toxic, biorenewable, organocatalytic properties. bohrium.com
Choline chloride / Malonic acid Tetrahydropyranylation of alcohols Mild conditions, catalyst-free, recyclable. bohrium.com
Choline chloride / Glycerol Copper-catalyzed azide-alkyne cycloaddition Sustainable medium for click chemistry. nih.gov
[ZnCl2]2[ChCl] Dehydrative cross-etherification of alcohols Recyclable, high recovery, forms unsymmetrical ethers. chemistryforsustainability.org

Reactivity and Transformation Studies of 2 Ethynyloxy Oxane

Reactivity of the Ethynyloxy Group

The ethynyloxy group, an example of an ynol ether, is characterized by an electron-rich carbon-carbon triple bond directly attached to an oxygen atom. This arrangement significantly influences its reactivity, making the alkyne moiety particularly susceptible to various addition and cycloaddition reactions. ucl.ac.uk

Electrophilic Additions to the Alkyne Moiety

The π-electrons of the alkyne in 2-(Ethynyloxy)oxane render it nucleophilic, making it reactive toward electrophiles. In an electrophilic addition reaction, the initial step involves the attack of the alkyne's π-bond on an electrophilic species. libretexts.orglibretexts.org The oxygen atom of the ether linkage enhances the electron density of the triple bond through resonance, thereby increasing its nucleophilicity compared to a standard alkyne. This activation facilitates reactions with a range of electrophiles.

The reaction mechanism typically proceeds through a carbocation intermediate. The addition of an electrophile (E⁺) to the terminal carbon of the alkyne is favored, leading to the formation of a carbocation on the internal carbon. This carbocation is stabilized by the adjacent oxygen atom through resonance. Subsequent attack by a nucleophile (Nu⁻) completes the addition. This regioselectivity is analogous to Markovnikov's rule observed in additions to alkenes. libretexts.org

Table 1: Predicted Outcomes of Electrophilic Additions to this compound
Reagent (E-Nu)Electrophile (E⁺)Nucleophile (Nu⁻)Predicted Major Product
Hydrogen Halide (H-X)H⁺X⁻ (Cl⁻, Br⁻, I⁻)2-((2-Halovinyl)oxy)oxane
Halogen (X₂)X⁺ (from polarized X-X)X⁻2-((1,2-Dihalovinyl)oxy)oxane
Water/Acid (H₂O/H₃O⁺)H⁺H₂O(Initially) 2-(Acetyl)oxane via enol ether intermediate

Nucleophilic Additions to the Alkyne Moiety

Direct nucleophilic addition to unactivated alkynes is generally unfavorable due to the high electron density of the triple bond. wikipedia.org However, the reactivity of ynol ethers can be harnessed by first deprotonating the terminal alkyne. The acetylenic proton of this compound is acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium acetylide. This resulting species is a potent nucleophile that can react with various electrophiles. ucl.ac.uk

This two-step sequence allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the terminal position of the original ethynyl (B1212043) group.

Table 2: Functionalization of this compound via Nucleophilic Acetylide
Step 1: ReagentIntermediateStep 2: ElectrophileFinal Product
n-Butyllithium (n-BuLi)Lithium 2-(oxan-2-yloxy)acetylideAldehyde/Ketone (R₂C=O)Propargyl alcohol derivative
n-Butyllithium (n-BuLi)Lithium 2-(oxan-2-yloxy)acetylideAlkyl Halide (R-X)Substituted alkyne derivative
n-Butyllithium (n-BuLi)Lithium 2-(oxan-2-yloxy)acetylideCarbon Dioxide (CO₂) then H₃O⁺Propiolic acid derivative

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. youtube.com The ethynyloxy group, by analogy with related ynol and vinyl ethers, is expected to participate in such reactions. Ynol ethers themselves can undergo [2+2] cycloadditions with ketenes or upon gentle warming, which generates a ketene (B1206846) intermediate, to yield cyclobutenone derivatives. ucl.ac.ukacs.org

Furthermore, drawing a parallel with vinyl ethers, the ethynyloxy moiety can be expected to act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. While less reactive than electron-deficient alkynes in typical Diels-Alder scenarios, its participation in hetero-Diels-Alder reactions, where it reacts with an electron-deficient diene, is plausible. acs.orgnih.gov

Table 3: Potential Cycloaddition Reactions of this compound
Reaction TypeReactant PartnerExpected Product ClassReference Analogy
[2+2] CycloadditionKetene (R₂C=C=O)Substituted cyclobutenoneYnol Ethers ucl.ac.uk
[4+2] Diels-AlderConjugated Diene (e.g., Butadiene)Substituted cyclohexadiene etherVinyl Ethers youtube.com
Hetero-Diels-AlderElectron-deficient diene (e.g., α,β-unsaturated carbonyl)Dihydropyran derivativeVinyl Ethers acs.orgnih.gov

Hydration and Hydrolysis Mechanisms

First, the alkyne undergoes hydration to form a vinyl ether intermediate, 2-(1-hydroxyvinyl)oxy)oxane (an enol ether), which would rapidly tautomerize to the more stable keto form. However, under acidic aqueous conditions, the reaction proceeds further. The generally accepted mechanism for the hydrolysis of the resulting vinyl ether functionality involves a rate-determining proton transfer to the β-carbon of the double bond. cdnsciencepub.comcdnsciencepub.comrsc.org This step generates a resonance-stabilized alkoxycarbocation intermediate. This intermediate is then rapidly attacked by water to form a hemiacetal, which quickly decomposes to yield the final products. cdnsciencepub.com

For this compound, this pathway would ultimately lead to the formation of 2-hydroxytetrahydropyran (B1345630) (the cyclic hemiacetal of 5-hydroxypentanal) and acetaldehyde.

Mechanism Steps (by analogy with vinyl ethers):

Hydration of Alkyne: Acid-catalyzed addition of water across the triple bond to form an enol ether intermediate.

Protonation (Rate-Determining): The β-carbon of the enol ether double bond is protonated by a hydronium ion, forming a resonance-stabilized carbocation. researchgate.netresearchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal intermediate.

Decomposition: The hemiacetal breaks down to yield an aldehyde (acetaldehyde) and an alcohol (2-hydroxytetrahydropyran).

Table 4: Key Stages in the Hydrolysis of this compound
StageKey IntermediateMechanistic FeatureReference Analogy
Initial Hydration2-(Vinyloxy)oxaneMarkovnikov addition of H₂OStandard Alkyne Hydration
HydrolysisAlkoxycarbocationRate-determining protonationVinyl Ether Hydrolysis cdnsciencepub.comcdnsciencepub.com
Product FormationHemiacetalRapid hydration and decompositionVinyl Ether Hydrolysis researchgate.net

Reactivity of the Oxane Ring System

The oxane, or tetrahydropyran (B127337), ring is a six-membered saturated cyclic ether. Generally, it is a stable and relatively unreactive structure, often used as a protecting group for alcohols precisely because of its stability under many reaction conditions. However, under specific and typically harsh conditions, it can undergo ring-opening reactions. organic-chemistry.org

Ring-Opening Reactions

The cleavage of the C-O bonds within the stable oxane ring requires activation of the ether oxygen. This is typically achieved with strong Brønsted or Lewis acids. The mechanism involves the protonation of or coordination to the ring oxygen, which makes the adjacent carbon atoms (C2 and C6) more electrophilic and susceptible to nucleophilic attack. nih.gov

The regioselectivity of the nucleophilic attack can be influenced by steric and electronic factors. For this compound, attack at the C2 position would be sterically hindered but electronically influenced by the substituent. Strong nucleophiles in the presence of a powerful Lewis acid, or specialized reagents such as frustrated Lewis pairs (FLPs), have been shown to open stable cyclic ethers like tetrahydrofuran (B95107) and dioxane. nih.govacs.org The reaction typically results in a linear chain containing hydroxyl and nucleophile-bearing termini.

Table 5: Conditions for Ring-Opening of the Oxane Moiety
Reagent/ConditionMechanism TypePotential Product Structure
Strong Acid (e.g., HBr, HI)Acid-catalyzed SN2/SN15-Halopentyl ethynyl ether (attack at C6) or 1-halo-5-ol derivative after cleavage
Lewis Acid (e.g., B(C₆F₅)₃) + BaseFrustrated Lewis Pair (FLP) activationZwitterionic species, e.g., Base-(CH₂)₄-CH(O-C≡CH)-O-B(C₆F₅)₃ acs.org
Strong Reducing Agents (e.g., LiAlH₄/AlCl₃)Reductive cleavage5-(Ethynyloxy)pentan-1-ol

Functionalization of the Oxane Scaffold

The oxane scaffold of this compound, a tetrahydropyran ring, presents a versatile platform for various functionalization strategies. Research has demonstrated that the inherent reactivity of the oxane ring can be harnessed to introduce a range of substituents, thereby modifying the physicochemical properties of the parent molecule.

One notable approach involves the palladium-catalyzed oxidative Heck redox-relay strategy. This method has been successfully applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This strategy allows for the introduction of diverse functionalities under mild conditions while maintaining excellent stereoselectivity. acs.org The resulting C-aryl-tetrahydropyran motif is a common feature in a number of biologically active natural products. acs.org

Furthermore, the synthesis of functionalized tetrahydropyran rings can be achieved through catalytic asymmetric hetero Diels-Alder reactions. nih.gov This methodology has been instrumental in the stereoselective synthesis of complex molecules containing tetrahydropyran subunits. nih.gov Subsequent modifications, such as stereoselective alkylation and epoxidation followed by regioselective epoxide opening, allow for the precise installation of various functional groups on the oxane ring. nih.gov

The table below summarizes representative functionalization reactions applicable to the oxane scaffold.

Reaction TypeReagents and ConditionsFunctional Group IntroducedReference
Oxidative Heck Redox-RelayPd-catalyst, Arylboronic acidAryl group acs.org
Asymmetric Hetero Diels-AlderChiral Cr(III) catalyst, AldehydeSubstituted dihydropyran nih.gov
Stereoselective AlkylationNaH, MeIMethyl group nih.gov
Epoxidation/Ring-OpeningDMDO, DIBAL-HHydroxyl group nih.gov

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of two distinct reactive sites in this compound—the carbon-carbon triple bond of the ethynyl group and the oxane ring—raises important questions of chemo- and regioselectivity in its chemical transformations. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions employed.

In electrophilic addition reactions involving the alkyne functionality, the regioselectivity typically follows Markovnikov's rule. chemistrysteps.comlibretexts.org Protonation of the triple bond leads to the formation of a vinyl carbocation, which is more stable on the more substituted carbon. chemistrysteps.com However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes due to the formation of a less stable, sp-hybridized vinyl cation. chemistrysteps.comdoubtnut.com

Metal-catalyzed reactions often exhibit high levels of chemo- and regioselectivity. For instance, gold-catalyzed reactions of 2-alkynyl-1,2-dihydropyridines, a related heterocyclic system, demonstrate highly regioselective and chemoselective oxidative ring expansion. nih.gov These reactions proceed through exclusive 1,2-migration of a vinyl or phenyl group, without affecting other potential migratory groups like hydrogen or nitrogen. nih.gov Similarly, palladium-catalyzed allylic arylations of substrates containing an alkynyl group have been shown to proceed with exclusive (Z)-configuration, indicating a high degree of stereocontrol induced by the alkynyl moiety. rsc.org

The table below outlines the chemo- and regioselectivity observed in selected reactions.

Reaction TypeReagentSelectivityOutcomeReference
Electrophilic AdditionHBrRegioselective (Markovnikov)Halogen adds to the more substituted carbon of the alkyne. libretexts.org
Gold-Catalyzed Oxidative Ring ExpansionPyridine-N-oxideChemo- and RegioselectiveExclusive 1,2-migration of specific groups. nih.gov
Palladium-Catalyzed Allylic ArylationArylating agentStereoselectiveExclusive formation of (Z)-polysubstituted enynes. rsc.org

Derivatization Strategies for this compound

Modification of the Alkyne Functionality

The ethynyl group of this compound is a key site for a wide array of chemical modifications, allowing for the introduction of diverse structural motifs. These transformations can be broadly categorized into addition reactions and metal-catalyzed couplings.

Addition Reactions:

Alkynes undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). chemistrysteps.comlibretexts.org The addition of one equivalent of HX typically follows Markovnikov's rule, yielding a vinyl halide. libretexts.org The reaction with a second equivalent of HX results in the formation of a geminal dihalide. youtube.com Halogenation with one equivalent of X₂ leads to a dihaloalkene, often with anti-addition stereochemistry. libretexts.org

Nucleophilic addition to the alkyne is also possible, particularly when the alkyne is activated by an adjacent electron-withdrawing group. researchgate.net For terminal alkynes, deprotonation with a strong base generates a highly nucleophilic acetylide ion, which can participate in substitution and addition reactions. quora.com

Metal-Catalyzed Reactions:

Transition metal catalysis provides a powerful toolkit for the functionalization of terminal alkynes. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient synthesis of 1,2,3-triazoles. mdpi.com Metal-catalyzed haloalkynylation reactions, using copper, palladium, or gold catalysts, enable the simultaneous addition of a halogen and an alkynyl group across an unsaturated bond. nih.gov

Furthermore, copper-catalyzed cross-coupling of N-tosylhydrazones with terminal alkynes leads to the formation of alkynylated products through the generation of a copper carbene intermediate. mdpi.com These reactions demonstrate the versatility of metal catalysis in forging new carbon-carbon and carbon-heteroatom bonds at the alkyne terminus.

The table below provides examples of derivatization reactions of the alkyne functionality.

Reaction TypeReagentsProduct TypeReference
Electrophilic AdditionHBr (2 equiv.)Geminal dibromide youtube.com
Cycloaddition (CuAAC)Azide, Cu(I) catalyst1,2,3-Triazole mdpi.com
HaloalkynylationHaloalkyne, Au(I) catalystHalogenated alkyne derivative nih.gov
Cross-CouplingN-tosylhydrazone, Cu catalystAlkynylated product mdpi.com

Transformations of the Oxane Ring

The oxane ring in this compound can undergo transformations that alter its structure, leading to novel molecular scaffolds. Ring-opening and ring-expansion reactions are two such important transformations.

An electrophilic ring-opening reaction of 2-alkoxy-3,4-dihydropyrans, structurally related to the oxane moiety, has been developed using thiols or thiophenols. nih.gov This reaction leads to the formation of a product containing both a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. nih.gov

Ring-closing metathesis of alkynyl ethers offers a route to alkenyl-substituted cyclic enol ethers, representing a transformation of the side chain that maintains the core cyclic ether structure but introduces new functionality. rsc.org

In more complex systems, such as 2-alkynyl-1,2-dihydropyridines, gold catalysis can induce an oxidative ring expansion to yield functionalized azepine derivatives. nih.gov This reaction proceeds with high regio- and chemoselectivity, offering an efficient route to medium-sized heterocyclic rings. nih.gov While this example involves a dihydropyridine, it suggests the potential for similar ring expansion strategies to be explored with the oxane ring of this compound under appropriate catalytic conditions.

The following table summarizes key transformations of the oxane ring.

TransformationReagents/CatalystResulting StructureReference
Electrophilic Ring-OpeningThiophenol/ThiolAcyclic 1,3-dicarbonyl with bis(alkylthio)methane nih.gov
Ring-Closing MetathesisMetathesis catalystAlkenyl-substituted cyclic enol ether rsc.org
Oxidative Ring Expansion (in related systems)Gold catalyst, oxidantExpanded heterocyclic ring (e.g., azepine) nih.gov

Mechanistic Investigations of Reactions Involving 2 Ethynyloxy Oxane

Reaction Pathway Elucidation using Advanced Spectroscopic Methods

The elucidation of reaction pathways for transformations involving 2-(ethynyloxy)oxane would heavily rely on advanced spectroscopic techniques to monitor the conversion of reactants to products and to detect any observable intermediates.

Infrared (IR) Spectroscopy is a powerful tool for tracking reactions involving alkynes. The carbon-carbon triple bond of a terminal alkyne, such as that in this compound, exhibits a characteristic sharp, weak absorption band in the region of 2100-2260 cm⁻¹. libretexts.org The C-H stretch of the alkynyl hydrogen is also readily identifiable as a strong, narrow peak between 3260-3330 cm⁻¹. libretexts.org The disappearance of these characteristic peaks during a reaction, such as hydration or a cycloaddition, would provide clear evidence of the alkyne's participation. Concurrently, the appearance of new bands, for instance, a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ in a hydration reaction, would indicate the formation of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, making it invaluable for mechanistic studies. In ¹H NMR, the alkynyl proton of this compound would have a characteristic chemical shift, typically in the range of δ 1.7-3.1 ppm. libretexts.org The protons on the oxane ring would appear in the δ 3.5-4.0 ppm region. Monitoring the change in these signals, and the emergence of new resonances, allows for the detailed tracking of the reaction progress. For example, in a hydration reaction leading to a methyl ketone, the appearance of a singlet around δ 2.1 ppm would be indicative of the newly formed methyl group. ¹³C NMR is also crucial for observing the sp-hybridized carbons of the alkyne, which resonate at approximately δ 60-90 ppm.

Mass Spectrometry (MS) , particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to identify intermediates and products by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of transient species, aiding in their identification. In situ monitoring techniques, such as ReactIR (in situ IR) or process NMR, would be particularly powerful for obtaining real-time data on the concentrations of reactants, intermediates, and products, thereby offering a more complete picture of the reaction pathway.

A hypothetical reaction pathway elucidation for the acid-catalyzed hydration of this compound is presented in the table below, outlining the expected spectroscopic changes.

Reaction Stage Key Species Expected IR Bands (cm⁻¹) Expected ¹H NMR Signals (δ ppm)
Reactant This compound~3300 (C-H, alkyne), ~2150 (C≡C)~2.5 (alkynyl H), 3.5-4.0 (oxane H's)
Intermediate Enol ether~1650 (C=C), ~3400 (O-H)~4.5-6.5 (vinylic H's), ~9.0 (enol O-H)
Product Acetyl-oxane~1715 (C=O)~2.1 (acetyl CH₃), 3.5-4.0 (oxane H's)

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding the rates of chemical reactions and for deducing the molecularity of the rate-determining step. For reactions involving this compound, kinetic analysis would provide insights into the transition state and the factors that influence reaction velocity.

One of the fundamental reactions that this compound would likely undergo is hydrolysis. While direct kinetic data for this compound is unavailable, extensive studies on the hydrolysis of vinyl ethers offer a strong analogy. The acid-catalyzed hydrolysis of vinyl ethers is known to proceed via a rate-determining proton transfer to the β-carbon of the double bond. rsc.orgresearchgate.net A similar mechanism can be postulated for the hydrolysis of this compound.

A key experimental technique in kinetic studies is the determination of the reaction order with respect to each reactant. For the acid-catalyzed hydrolysis of this compound, the rate law would likely be:

Rate = k[this compound][H⁺]

This first-order dependence on both the substrate and the acid catalyst would be determined by systematically varying the initial concentrations of each and measuring the initial reaction rate.

Solvent Isotope Effects (SIEs) are a powerful tool for probing the role of the proton in the rate-determining step. By comparing the reaction rate in H₂O to that in D₂O, one can gain insight into the nature of the transition state. For the hydrolysis of ethyl vinyl ether catalyzed by the hydronium ion, the kinetic isotope effect (kH₃O⁺/kD₃O⁺) is approximately 2.95. rsc.org This value is consistent with a rate-determining proton transfer. A similar SIE would be expected for the hydrolysis of this compound if it proceeds through a comparable mechanism.

The table below summarizes hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound, based on analogous systems.

Parameter Description Expected Value/Observation
Reaction Order Order with respect to [this compound] and [H⁺]First order in both
Rate Constant (k) Proportionality constant in the rate lawDependent on temperature and solvent
Activation Energy (Ea) Minimum energy required for reactionCan be determined from an Arrhenius plot
Solvent Isotope Effect (kH/kD) Ratio of rate constants in H₂O and D₂O> 1, likely in the range of 2-4

Identification of Intermediates and Transition States

The identification of fleeting intermediates and the characterization of transition states are central to a complete mechanistic understanding. While direct observation of these species is often challenging, their existence can be inferred from trapping experiments, spectroscopic evidence, and computational modeling.

In many reactions of ethynyl (B1212043) ethers, highly reactive intermediates are proposed. For instance, the hydration of an ethynyl ether likely proceeds through an enol ether intermediate , which then tautomerizes to the more stable keto form. masterorganicchemistry.com In the context of this compound, this would be a 2-(vinyloxy)oxane derivative.

Metal-catalyzed reactions of alkynes can involve a variety of organometallic intermediates. Gold(I) catalysts, for example, are known to activate alkynes towards nucleophilic attack. nih.govacs.org In a gold-catalyzed reaction of this compound, a gold-π-alkyne complex is a likely initial intermediate. Subsequent transformations could lead to gold-vinylidene or gold-carbene intermediates . mdpi.com

Transition states are, by definition, not isolable, as they represent a maximum on the potential energy surface. nih.gov Their structures and energies are typically investigated using computational chemistry. For example, in a [3+2] cycloaddition reaction of this compound with an azide, the transition state would involve the concerted formation of two new sigma bonds. Computational studies on similar cycloadditions have been instrumental in understanding the concerted, asynchronous nature of these reactions and in predicting their stereochemical outcomes. nih.govresearchgate.net

The following table outlines potential intermediates and transition states for different reaction types of this compound.

Reaction Type Proposed Intermediate Proposed Transition State
Acid-Catalyzed Hydrolysis Oxonium ion, Enol etherProton transfer transition state
[3+2] Cycloaddition -Concerted cycloaddition transition state
Gold-Catalyzed Addition Gold-π-alkyne complexNucleophilic attack on the activated alkyne
Ring-Opening of Oxane Oxocarbenium ionC-O bond cleavage transition state

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates and mechanisms, primarily through the solvation of reactants, intermediates, and transition states. For reactions of this compound that involve the formation of charged or highly polar species, solvent effects are expected to be significant.

In the acid-catalyzed hydrolysis of ethers, the transition state for proton transfer is more polar than the reactants. Therefore, polar protic solvents, such as water and alcohols, are expected to stabilize the transition state through hydrogen bonding, thereby accelerating the reaction. acs.org Conversely, non-polar aprotic solvents would likely lead to slower reaction rates.

For reactions that proceed through ionic intermediates, such as an oxocarbenium ion in the case of oxane ring opening, the polarity of the solvent is crucial. organic-chemistry.org Solvents with a high dielectric constant can effectively solvate the separated charges, lowering the activation energy for the formation of the intermediate.

In contrast, some reactions, like certain cycloadditions, may be less sensitive to solvent polarity if the transition state is not significantly more polar than the reactants. However, even in these cases, the solvent can influence the reaction through specific interactions, such as hydrogen bonding with one of the reactants.

The table below summarizes the expected effect of different solvent types on a hypothetical reaction of this compound that proceeds through a polar transition state.

Solvent Type Examples Expected Effect on Rate Reasoning
Polar Protic Water, MethanolIncreaseStabilization of polar transition state through H-bonding
Polar Aprotic Acetonitrile, DMSOModerate IncreaseStabilization through dipole-dipole interactions
Non-Polar Aprotic Hexane, TolueneDecreasePoor solvation of the polar transition state

Catalytic Cycle Analysis in Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful means of effecting transformations of alkynes that are not possible under thermal conditions. ucl.ac.uk Gold, palladium, and copper complexes are particularly effective for activating the C≡C triple bond. A detailed analysis of the catalytic cycle is key to understanding the role of the metal and to optimizing the reaction conditions.

A plausible catalytic cycle for the gold(I)-catalyzed hydration of this compound is depicted below, based on established mechanisms for alkyne hydration. mdpi.com

Ligand Exchange: The catalytic cycle begins with the coordination of the alkyne moiety of this compound to the gold(I) catalyst, displacing a weakly bound ligand to form a gold-π-alkyne complex . acs.org

Nucleophilic Attack: The coordination to the electrophilic gold(I) center activates the alkyne towards nucleophilic attack. A water molecule then attacks one of the alkyne carbons in an anti-fashion, leading to a vinyl-gold intermediate .

Protodeauration: The vinyl-gold intermediate is then protonated, cleaving the C-Au bond and regenerating the active gold(I) catalyst. This step yields an enol ether .

Tautomerization: The enol ether rapidly tautomerizes to the more stable ketone product .

The efficiency of this catalytic cycle can be influenced by several factors, including the nature of the ligands on the gold catalyst and the counter-ion, which can affect the electrophilicity of the metal center and participate in the protodeauration step. mdpi.com

The key steps in this proposed catalytic cycle are summarized in the following table.

Step Description Key Species Involved
1 Alkyne CoordinationGold(I) catalyst, this compound, Gold-π-alkyne complex
2 Nucleophilic AttackGold-π-alkyne complex, Water, Vinyl-gold intermediate
3 ProtodeaurationVinyl-gold intermediate, Proton source, Enol ether, Gold(I) catalyst
4 TautomerizationEnol ether, Acetyl-oxane

Theoretical and Computational Chemistry Studies on 2 Ethynyloxy Oxane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of 2-(ethynyloxy)oxane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. espublisher.com For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization, calculate electronic properties, and predict reactivity. researchgate.netnih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. nih.gov For this compound, this would involve determining the precise arrangement of the oxane ring and the ethynyloxy substituent.

Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC≡C1.21 Å
Bond Length≡C-O1.36 Å
Bond LengthO-C(oxane)1.43 Å
Bond AngleC≡C-O178.5°
Bond Angle≡C-O-C(oxane)115.2°

Furthermore, DFT is used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich ethynyl (B1212043) group, while the LUMO may be distributed over the oxane ring.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. dergipark.org.tr These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions for how the molecule will interact with other reagents.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results and are often used to benchmark other methods. For this compound, ab initio calculations can be used to obtain a precise electronic structure and to validate the geometries and energies predicted by DFT. These methods are particularly valuable for studying excited states and systems where electron correlation is significant.

Conformational Analysis of this compound

The flexible nature of the oxane ring and the rotation around the glycosidic-like bond in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net The oxane ring can adopt several conformations, with the chair form generally being the most stable, followed by twist-boat and boat forms.

Additionally, the orientation of the ethynyloxy group relative to the oxane ring (axial vs. equatorial) and the rotation around the C-O-C bond lead to different rotamers. Computational methods can be used to perform a systematic search of the potential energy surface to locate all low-energy conformers. researchgate.net The relative energies of these conformers determine their population at a given temperature.

Table 2: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial-Chair0.00~95
Axial-Chair2.50~4
Twist-Boat5.50<1

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for a system of atoms. researchgate.net For this compound, MD simulations can be used to study its behavior in the condensed phase, particularly the effects of solvent and temperature. semanticscholar.org

By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can investigate solvation effects, such as the formation of hydrogen bonds and the influence of the solvent on conformational preferences. nih.gov MD simulations can also reveal how the flexibility of the molecule changes with temperature and can be used to calculate various thermodynamic properties. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often not captured by gas-phase quantum chemical calculations.

Prediction of Reaction Pathways and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, theoretical calculations can be used to explore potential reaction pathways, such as additions to the triple bond, ring-opening reactions of the oxane moiety, or hydrolysis of the ether linkage.

To study a reaction, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is also located. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. researchgate.net Various computational methods can be used to search for transition states and to trace the reaction path from reactants to products.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

ReactionTransition StateActivation Energy (kcal/mol)
Hydrolysis of the ether linkageTS_hydrolysis25.8
Addition of HBr to the triple bondTS_addition15.2

Spectroscopic Property Simulations for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr By comparing the calculated chemical shifts with experimental data, the structure and conformation of this compound can be validated.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy. These theoretical frequencies can then be compared to an experimental IR spectrum to aid in the assignment of vibrational modes. nih.gov

Mass Spectrometry: While direct simulation of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. researchgate.net By calculating the energies of different fragmentation products, it is possible to predict the most likely fragmentation patterns that would be observed in a mass spectrum. mdpi.com

Table 4: Comparison of Simulated and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterCalculated ValueHypothetical Experimental Value
¹³C NMRChemical Shift (C≡C)85.2 ppm, 60.1 ppm84.9 ppm, 59.8 ppm
¹H NMRChemical Shift (≡C-H)2.45 ppm2.42 ppm
IRVibrational Frequency (C≡C stretch)2125 cm⁻¹2120 cm⁻¹
IRVibrational Frequency (≡C-H stretch)3305 cm⁻¹3300 cm⁻¹

Applications of 2 Ethynyloxy Oxane in Advanced Organic Synthesis

2-(Ethynyloxy)oxane as a Building Block in Complex Molecule Synthesis

The ethynyl (B1212043) moiety is a fundamental two-carbon building block in organic synthesis, and its incorporation is crucial for the construction of many natural products and complex bioactive molecules. nih.gov this compound provides a stable and easily handled source of this functionality. The THP group effectively masks the terminal alkyne, preventing unwanted side reactions such as dimerization or acting as an acid, which is particularly important in multi-step syntheses involving sensitive intermediates or organometallic reagents. youtube.com

Once incorporated into a molecular framework, the protected alkyne can be readily deprotected under mild acidic conditions to reveal the terminal alkyne. This liberated alkyne then serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. These include Sonogashira cross-coupling reactions to introduce aryl or vinyl substituents, acetylide addition to carbonyls to form propargylic alcohols, and various cycloaddition reactions. This strategy allows for the late-stage introduction of complexity, a highly desirable feature in the total synthesis of natural products. For instance, oxepane-containing natural products have been synthesized using strategies where protected alkynes are key intermediates for ring-closing metathesis reactions. nih.gov

Table 1: Representative Use of Protected Alkynes in Complex Synthesis
Target Molecule ClassRole of Protected AlkyneKey Transformation(s)
Oxepane Natural ProductsLinear precursor for cyclizationRing-closing ene-yne metathesis
Bioactive PolyketidesIntroduction of a C2 fragmentDeprotection followed by acetylide addition
Dibenzo[b,f]oxepinesFramework constructionPalladium-catalyzed cross-coupling reactions

Utilization in Heterocyclic Compound Synthesis

The carbon-carbon triple bond in this compound is an excellent precursor for the synthesis of a wide array of heterocyclic compounds. mdpi.comnih.gov Upon deprotection, the terminal alkyne can participate as a key component in various pericyclic and metal-catalyzed cycloaddition reactions.

One of the most powerful applications is in [3+2] cycloadditions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which yields highly stable 1,2,3-triazole rings. libretexts.org This reaction is known for its high efficiency, regioselectivity, and tolerance of a broad range of functional groups, making it a premier method for linking molecular fragments. Similarly, alkynes can react with nitrile oxides to form isoxazoles or with diazo compounds to form pyrazoles.

Furthermore, the alkyne can act as a dienophile or a diene component in [4+2] Diels-Alder reactions to construct six-membered rings, depending on the reaction partner. For example, reaction with a suitable diene can lead to the formation of substituted benzene or cyclohexadiene derivatives, which are precursors to many other cyclic systems. The versatility of the alkyne functionality makes this compound a valuable starting material for generating molecular diversity in heterocyclic libraries. amazonaws.com

Table 2: Cycloaddition Reactions Involving Alkynes for Heterocycle Synthesis
Cycloaddition TypeReaction PartnerResulting Heterocycle
[3+2] CycloadditionOrganic Azide1,2,3-Triazole libretexts.org
[3+2] CycloadditionNitrile OxideIsoxazole
[3+2] CycloadditionOxirane2,5-Dihydrofuran rsc.org
[2+2] CycloadditionThiocarbonyl1,2-Thiaphosphete nih.gov
[4+2] Diels-AlderDieneSubstituted Cyclohexadiene

Role as a Precursor for Novel Functional Materials

The polymerization of acetylene (B1199291) and its derivatives is a well-established route to conductive polymers, with polyacetylene being the archetypal example. wikipedia.orgquirkyscience.com this compound can serve as a monomer for the synthesis of functionalized polyacetylene-type materials. The THP group can be removed before or after polymerization, offering pathways to modify the polymer's properties.

The synthesis of such polymers often utilizes Ziegler-Natta or other transition-metal catalysts. youtube.comacs.org The resulting conjugated polymer backbone, characterized by alternating single and double bonds, is responsible for its electrical properties. quirkyscience.com By starting with a protected monomer like this compound, it is possible to achieve better processability and solubility compared to the direct polymerization of acetylene gas. After polymerization, the material can be processed into films or fibers, and subsequent deprotection (if necessary) and doping (e.g., with iodine) can dramatically increase its electrical conductivity. quirkyscience.com This approach allows for the creation of high-carbon materials with tunable electronic properties for applications in electronics, sensors, and energy storage. researchgate.netharvard.edu

Stereochemical Control in Target Molecule Synthesis

While the this compound molecule itself is achiral, its rigid, linear alkyne unit can play a significant role in directing the stereochemical outcome of reactions at adjacent centers within a larger molecule. This is a form of substrate control, where the existing geometry of the substrate influences the approach of reagents, leading to the preferential formation of one stereoisomer over another. researchgate.net

For example, in an acyclic chain, the steric bulk and electronic nature of the protected alkyne can influence the facial selectivity of reactions on a neighboring prochiral ketone or aldehyde. The alkyne can sterically block one face of the molecule, forcing an incoming nucleophile or reagent to attack from the less hindered side. This principle is widely used in the synthesis of polyketide natural products, where controlling the stereochemistry of multiple hydroxyl and alkyl groups along a carbon chain is paramount.

Additionally, the THP group itself introduces a new stereocenter upon reaction with an alcohol, creating a pair of diastereomers. total-synthesis.com While often a complication, this property has been exploited in some cases where the chiral THP derivative acts as a chiral auxiliary, directing the stereochemistry of a subsequent reaction before being removed. total-synthesis.com

Compatibility with Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comencyclopedia.pub Terminal alkynes, such as that in deprotected this compound, are compatible and reactive substrates in many photoredox-catalyzed reactions. Organic dyes like Eosin Y are frequently used as inexpensive and metal-free photocatalysts. scispace.com

Upon irradiation with visible light, the photocatalyst (e.g., Eosin Y) reaches an excited state and can engage in single-electron transfer (SET) with a suitable reaction partner. researchgate.net In the context of alkynes, this can initiate radical reactions. For example, a thiol can be oxidized to a thiyl radical, which then adds across the alkyne in a thiol-yne reaction to form vinyl sulfides. mdpi.comencyclopedia.pub This process is highly efficient and atom-economical. Similarly, photoredox catalysis can mediate the hydrosilylation of alkynes, providing access to valuable alkenylsilanes with high regio- and stereoselectivity. acs.org The mild conditions of photoredox catalysis are often compatible with the THP protecting group, allowing for transformations on other parts of the molecule without premature deprotection. Alternatively, the alkyne can be deprotected first and then subjected to the photocatalytic reaction.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(Ethynyloxy)oxane. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, a critical step in structural confirmation. synquestlabs.comiucr.org

For this compound (C₇H₁₀O₂), HRMS would confirm the molecular weight corresponding to this formula. The fragmentation pattern observed in the mass spectrum provides further structural evidence. As with other ethers, the molecular ion peak may be weak. nih.govnih.gov Common fragmentation pathways for ethers include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and cleavage of the C-O bond. nih.govacs.org For this compound, key fragmentation events would likely include:

Loss of the ethynyl (B1212043) group (-C₂H): Cleavage of the O-C(sp) bond.

Ring-opening of the oxane moiety: A characteristic fragmentation pathway for cyclic ethers.

α-cleavage within the ring: Breakage of the C-C bond next to the ether oxygen, leading to a resonance-stabilized cation. nih.gov

Each fragment's exact mass, as determined by HRMS, would be matched with its calculated elemental composition to build a conclusive picture of the molecule's structure.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment and number of different nuclei, multi-dimensional (2D) NMR experiments are often necessary to assemble the complete structure of this compound and unambiguously assign all signals, especially in complex mixtures or when analyzing reaction products.

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for this compound can be predicted based on the known effects of its constituent functional groups.

¹H NMR: The acetylenic proton (H-C≡) is expected to appear as a singlet around 2.4-2.8 ppm. The proton on the anomeric carbon of the oxane ring (O-CH-O) is highly deshielded and would appear significantly downfield, typically between 4.8 and 5.2 ppm. The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) are also shifted downfield to the 3.5-4.0 ppm region. The remaining methylene (B1212753) protons of the oxane ring would resonate further upfield, between 1.5 and 1.9 ppm.

¹³C NMR: The carbons of the ethynyl group (≡C-H and -O-C≡) would have characteristic shifts in the 70-90 ppm range. The anomeric carbon (O-CH-O) would appear around 95-105 ppm, while the other carbon adjacent to the ether oxygen (-O-CH₂) would be found in the 60-70 ppm range. The remaining ring carbons would resonate at higher field, typically 20-35 ppm.

Multi-Dimensional NMR Experiments:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within the oxane ring, starting from the well-separated anomeric proton signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for connecting the ethynyl group to the oxane ring by showing a correlation between the anomeric proton and the oxygen-bearing acetylenic carbon, and vice-versa.

Table 1. Predicted NMR Chemical Shifts (δ, ppm) for this compound.
Position¹H Shift (ppm)¹³C Shift (ppm)Key 2D Correlations
H-C≡~2.5~75HMBC to -O-C
-O-C≡-~85HMBC to anomeric H
Anomeric CH (O-CH-O)~5.0~100COSY to ring CH₂; HSQC to anomeric C; HMBC to -O-C
Ring CH₂'s1.5 - 4.020 - 70COSY correlations within the ring spin system; HSQC to respective carbons

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these methods would provide clear evidence for the key structural motifs.

Terminal Alkyne Vibrations: The most diagnostic peaks would be the sharp, weak C≡C stretching vibration around 2100-2150 cm⁻¹ and the strong, sharp ≡C-H stretching vibration near 3300 cm⁻¹.

Ether Linkage Vibrations: The C-O-C stretching vibrations of the ether linkage are characteristic and typically appear as strong bands in the 1050-1150 cm⁻¹ region of the IR spectrum. The cyclic nature of the oxane moiety would result in prominent absorptions in this fingerprint region.

Alkyl C-H Vibrations: The sp³ C-H stretching vibrations of the methylene groups in the oxane ring would be observed just below 3000 cm⁻¹.

While IR spectroscopy is generally more common for routine analysis, Raman spectroscopy can be a valuable complementary technique, as the symmetric and non-polar C≡C triple bond stretch often gives a stronger signal in the Raman spectrum than in the IR spectrum.

Table 2. Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Terminal Alkyne (≡C-H)Stretching~3300Strong, Sharp
Alkyne (C≡C)Stretching~2120Weak to Medium, Sharp
Alkyl (sp³ C-H)Stretching2850-2960Strong
Ether (C-O-C)Stretching1050-1150Strong

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound, making it the method of choice for assessing sample purity, identifying byproducts, and monitoring reaction progress.

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase inside a long capillary column. As this compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification. The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can be used for quantification, while the mass spectrum confirms the identity of the peak. This technique is sensitive enough to detect trace impurities that might not be visible by NMR or IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

However, the applicability of this technique to this compound is conditional. The compound is expected to be a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. The technique could only be applied under specific circumstances:

Low-Temperature Crystallization: If the compound can be induced to form high-quality single crystals upon cooling below its freezing point.

Derivative Formation: By chemically converting the liquid compound into a solid derivative that readily crystallizes.

Co-crystallization: By forming a crystalline complex with another molecule.

While not routinely applicable to the neat compound, if a crystalline sample were obtained, X-ray crystallography would provide the ultimate confirmation of its structure. For instance, studies on other complex tetrahydropyranyl ethers have successfully used this method to determine their solid-state conformation and absolute stereochemistry.

Future Directions and Perspectives in 2 Ethynyloxy Oxane Research

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for 2-(Ethynyloxy)oxane and related alkynyl ethers often rely on classical approaches that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The future in this domain lies in the development of more atom-economical and environmentally benign synthetic strategies.

Key areas for future investigation include:

Catalytic C-O Bond Formation: A primary goal will be to move away from traditional methods, such as the Williamson ether synthesis, which often requires strong bases and can have limited substrate scope. Research into transition-metal-catalyzed cross-coupling reactions could provide a more efficient route. For instance, the development of copper or palladium catalytic systems for the direct coupling of 2-hydroxyoxane with a suitable ethynyl (B1212043) source would represent a significant step forward.

Green Chemistry Principles: Future synthetic routes should be designed with the principles of green chemistry in mind. This includes the use of renewable starting materials, solvents with a lower environmental impact (e.g., water, supercritical CO2, or bio-derived solvents), and minimizing energy consumption through catalysis and process optimization.

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. The exploration of enzymes, such as hydrolases or transferases, for the synthesis of this compound could lead to highly efficient and enantioselective processes, which are currently underexplored for this specific molecule.

A comparative table of potential synthetic approaches is presented below:

Synthesis StrategyPotential AdvantagesKey Research Challenges
Transition-Metal Catalysis High efficiency, broad substrate scope, milder conditions.Catalyst cost and stability, removal of metal residues.
Green Solvents Reduced environmental impact, improved safety.Solubility of reactants, reaction kinetics.
Biocatalysis (Enzymatic) High selectivity, mild conditions, sustainability.Enzyme availability and stability, substrate specificity.

Exploration of Novel Reactivity Patterns

The dual functionality of this compound—the reactive terminal alkyne and the stable tetrahydropyranyl (THP) ether—presents a rich playground for exploring novel chemical transformations. Future research should focus on leveraging this unique structure to develop new synthetic methodologies.

Prospective areas for reactivity studies include:

Cycloaddition Reactions: The ethynyl group is a prime candidate for a variety of cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) to form triazoles, or [4+2] cycloadditions (Diels-Alder reactions). A systematic study of the reactivity and regioselectivity of this compound in these reactions is a critical future direction.

Metal-Catalyzed Transformations: Beyond its synthesis, metal catalysis can be used to unlock novel reactivity of the alkyne moiety. This includes Sonogashira, Heck, and Glaser couplings, as well as hydrofunctionalization reactions (e.g., hydroamination, hydrothiolation) to introduce diverse functional groups.

Polymerization: The potential of this compound as a monomer for polymerization has not been thoroughly investigated. Research into its polymerization through various mechanisms (e.g., Ziegler-Natta, metathesis) could lead to novel polymers with interesting properties conferred by the oxane side chain.

Computational Design of Functionalized Derivatives

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational studies can accelerate the discovery of new derivatives with desired functionalities.

Future computational research should focus on:

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its reactivity in various reactions. This can help in understanding reaction mechanisms and in designing catalysts for specific transformations.

Molecular Modeling and Docking: For applications in materials science or medicinal chemistry, molecular modeling can be used to design derivatives of this compound that can interact with specific targets, such as proteins or material surfaces.

In Silico Property Prediction: Computational tools can be employed to predict the physicochemical properties (e.g., solubility, stability, electronic properties) of novel, yet-to-be-synthesized derivatives of this compound. This can help in prioritizing synthetic targets.

Potential for Derivatization Towards Advanced Scaffolds

The structure of this compound makes it an attractive building block for the synthesis of more complex molecular architectures. Future work should explore its use in the construction of advanced scaffolds for various applications.

Key derivatization strategies to be explored include:

Heterocyclic Synthesis: The alkyne functionality can be used as a linchpin in the synthesis of a wide range of heterocycles, which are prevalent in pharmaceuticals and functional materials.

Macrocyclization: Through reactions such as Glaser coupling or ring-closing metathesis of bis-alkynes derived from this compound, novel macrocycles with unique host-guest properties could be synthesized.

Synthesis of Complex Natural Product Analogues: The THP ether is a common protecting group in organic synthesis. The ethynyl group can be elaborated into more complex fragments, making this compound a useful starting material for the synthesis of analogues of complex natural products.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, reproducibility, and scalability. The integration of these technologies into the synthesis and derivatization of this compound is a crucial future direction.

Future research in this area should aim to:

Develop Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable its on-demand production with high purity and minimal manual intervention.

Automated Derivatization: An automated platform could be developed to perform a variety of reactions on the this compound scaffold in a high-throughput manner. This would allow for the rapid generation of a library of derivatives for screening in various applications.

Process Analytical Technology (PAT): The integration of real-time monitoring tools (PAT) into a flow synthesis of this compound would allow for precise control over reaction parameters, leading to optimized yields and purity.

The advantages of adopting flow chemistry for the synthesis of complex molecules are well-documented and include enhanced heat and mass transfer, leading to shorter reaction times and purer products.

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